4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a quinoline core, a fluorinated benzamide moiety, and a tetrahydrofuran ring
Mechanism of Action
Target of Action
Oprea1_357106, also known as BRD-A44380559-001-01-4 or 4-fluoro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, is a small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in gene expression regulation by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound acts as a protein degrader , designed to trigger the proteolytic degradation of the target protein . It binds to the ligand-binding domain of the target protein, blocking its transcriptional activity . This action is effective in both wild-type and mutant forms of the target protein .
Biochemical Pathways
The compound’s interaction with the BET proteins affects various biochemical pathways. By inhibiting the transcriptional activity of these proteins, it disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes to which cancer cells are addicted .
Pharmacokinetics
These properties significantly impact the drug’s bioavailability, determining the concentration of the drug that reaches the systemic circulation and its site of action .
Result of Action
The primary result of Oprea1_357106’s action is the inhibition of the transcriptional activity of the BET proteins. This leads to the repression of oncogenes, which can induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core and are known for their antibacterial properties.
4-Hydroxy-2-quinolones: These compounds have similar structural features and are used in drug research and development.
Uniqueness
What sets 4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide apart is its combination of a fluorinated benzamide moiety and a tetrahydrofuran ring, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-15-4-9-21-17(11-15)12-18(22(27)25-21)13-26(14-20-3-2-10-29-20)23(28)16-5-7-19(24)8-6-16/h4-9,11-12,20H,2-3,10,13-14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJXVNSUIGWORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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